molecular formula C11H16N4O B13997954 2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-ethylbenzamide CAS No. 66974-89-8

2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-ethylbenzamide

Cat. No.: B13997954
CAS No.: 66974-89-8
M. Wt: 220.27 g/mol
InChI Key: JTFMTTMATJZIGO-UHFFFAOYSA-N
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Description

Benzamide, 2-(3,3-dimethyl-1-triazenyl)-N-ethyl-: is a triazene compound known for its versatility in various biological, physical, and chemical applications. Triazene compounds, characterized by the presence of the -NNN- group, have been extensively studied for their potential as ligands in metal coordination complexes and their unique reactivity patterns .

Preparation Methods

The synthesis of Benzamide, 2-(3,3-dimethyl-1-triazenyl)-N-ethyl- typically involves the reaction of benzamide derivatives with triazene precursors under controlled conditions. One common method includes the reaction of benzamide with 3,3-dimethyl-1-triazenyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the triazene group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Benzamide, 2-(3,3-dimethyl-1-triazenyl)-N-ethyl- undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include nitroso, nitro, and amine derivatives, which have their own unique applications in various fields.

Scientific Research Applications

Benzamide, 2-(3,3-dimethyl-1-triazenyl)-N-ethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, 2-(3,3-dimethyl-1-triazenyl)-N-ethyl- involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The triazene group can undergo decomposition to generate reactive intermediates that alkylate DNA, leading to the inhibition of DNA replication and cell division. This mechanism is particularly relevant in its potential use as an anticancer agent . The molecular targets and pathways involved include DNA, RNA, and various enzymes that play critical roles in cell proliferation and survival.

Comparison with Similar Compounds

Benzamide, 2-(3,3-dimethyl-1-triazenyl)-N-ethyl- can be compared with other triazene compounds such as:

The uniqueness of Benzamide, 2-(3,3-dimethyl-1-triazenyl)-N-ethyl- lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications in research and industry.

Properties

CAS No.

66974-89-8

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

IUPAC Name

2-(dimethylaminodiazenyl)-N-ethylbenzamide

InChI

InChI=1S/C11H16N4O/c1-4-12-11(16)9-7-5-6-8-10(9)13-14-15(2)3/h5-8H,4H2,1-3H3,(H,12,16)

InChI Key

JTFMTTMATJZIGO-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC=CC=C1N=NN(C)C

Origin of Product

United States

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